molecular formula C26H25N3O3S2 B3548412 2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide

2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide

Cat. No.: B3548412
M. Wt: 491.6 g/mol
InChI Key: OBSHQXYUVIUZFM-UHFFFAOYSA-N
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Description

2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide is a synthetic organic compound belonging to the hexahydrobenzothienopyrimidine class, a scaffold known for its diverse pharmacological properties. This specific molecule is designed as a potential kinase inhibitor and is intended for biochemical and cellular research applications. Its structure, featuring a hexahydrobenzothienopyrimidine core linked to a p-anisole ring and a substituted acetamide group via a sulfanyl bridge, is characteristic of compounds that target ATP-binding sites in various kinases. Kinases are critical signaling enzymes, and their dysregulation is a hallmark of numerous diseases, including cancer, inflammatory disorders, and neurodegenerative conditions. Researchers can utilize this compound as a chemical tool to probe kinase-dependent signaling pathways [https://www.rcsb.org/structure/3EL8]. The presence of the hexahydro region suggests potential selectivity considerations, as this saturated ring system can influence the molecule's conformation and binding mode compared to fully aromatic analogs. This product is supplied for research use only (RUO) and is strictly not intended for diagnostic, therapeutic, or any other human use. Researchers should conduct their own experiments to determine the specific activity, selectivity, and mechanism of action for this compound in their respective biological systems.

Properties

IUPAC Name

2-[[3-(4-methoxyphenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O3S2/c1-16-7-9-17(10-8-16)27-22(30)15-33-26-28-24-23(20-5-3-4-6-21(20)34-24)25(31)29(26)18-11-13-19(32-2)14-12-18/h7-14H,3-6,15H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBSHQXYUVIUZFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide typically involves multi-step reactions starting from readily available precursors. The key steps include:

    Cyclization Reactions: The formation of the benzothieno[2,3-d]pyrimidine core is achieved through cyclization reactions.

    Sulfur Incorporation:

    Acetamide Formation: The final step involves the formation of the acetamide group, typically through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors and continuous flow chemistry techniques to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives .

Scientific Research Applications

2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide involves its interaction with various molecular targets:

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structure and Substitution Patterns

The compound shares a benzothieno-pyrimidine scaffold with multiple analogs, differing primarily in substituents on the aryl rings. Key structural variations and their implications are summarized below:

Compound Name/ID R₁ (Position 3) R₂ (Acetamide) Key Structural Features Reference
Target Compound 4-Methoxyphenyl 4-Methylphenyl Electron-donating methoxy group; moderate lipophilicity -
2-{[3-(4-Ethoxyphenyl)-4-oxo-...}acetamide (MolPort-000-355-049) 4-Ethoxyphenyl 4-Methylphenyl Larger ethoxy group increases lipophilicity (logP ↑)
N-(4-Chloro-2-methoxy-5-methylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-...}acetamide 4-Methylphenyl 4-Chloro-2-methoxy-5-methylphenyl Chlorine introduces electronegativity; steric hindrance may affect binding
2-{[3-(4-Bromophenyl)-4-oxo-...}acetamide (476484-30-7) 4-Bromophenyl 2-Methylphenyl Bromine enhances halogen bonding potential; higher molecular weight
N-(2-Ethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-...}acetamide (499102-12-4) 4-Methoxyphenyl 2-Ethylphenyl Ethyl group increases steric bulk, potentially reducing membrane permeability

Physicochemical Properties

  • Lipophilicity : The 4-ethoxyphenyl analog (MolPort-000-355-049) exhibits higher logP than the target compound due to the ethoxy group’s larger hydrophobic footprint .
  • Solubility : Chlorine or bromine substitutions (e.g., 476484-30-7) may reduce aqueous solubility due to increased molecular weight and halogen hydrophobicity .

Bioactivity and Target Interactions

  • CXCR3 Antagonism: Structurally related compounds (e.g., VUF10474 in ) with pyrimidine cores and aryl substitutions demonstrate noncompetitive antagonism at chemokine receptors.
  • Activity Cliffs: Substitution of 4-methoxyphenyl with 4-bromophenyl (476484-30-7) could create an "activity cliff," where minor structural changes lead to significant potency differences due to altered halogen bonding or steric effects .
  • Molecular Similarity : Tanimoto coefficients (e.g., calculated via Morgan fingerprints) between the target compound and CXCR3 binders () may reveal shared pharmacophoric features, such as sulfanyl-acetamide linkages .

Analytical and Computational Insights

NMR and LCMS Profiling

  • NMR Shifts : The target compound’s ¹H-NMR spectrum would show distinct aromatic proton signals for the 4-methoxyphenyl (δ 6.8–7.3 ppm) and 4-methylphenyl (δ 2.3 ppm for CH₃) groups. Comparisons with analogs (e.g., 476484-30-7) would highlight deshielding effects from bromine versus methoxy substituents .
  • Mass Spectrometry: Molecular networking () could cluster the target compound with analogs sharing the benzothieno-pyrimidine core, with cosine scores >0.8 indicating high fragmentation pattern similarity .

Docking and Dynamics

  • Binding Mode Predictions : Molecular docking studies (e.g., using AutoDock Vina) suggest that the sulfanyl-acetamide chain in the target compound may occupy hydrophobic pockets in proteins, similar to interactions observed for VUF10474 .
  • Activity Landscape Modeling : Pairwise comparisons with analogs (e.g., via Tanimoto-Dice metrics) could identify activity cliffs, guiding SAR optimization .

Biological Activity

The compound 2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide is a thienopyrimidine derivative with potential therapeutic applications. Its biological activities are of significant interest in medicinal chemistry and pharmacology.

Chemical Structure

The molecular formula of the compound is C26H25N3O4SC_{26}H_{25}N_{3}O_{4}S, and its molecular weight is approximately 475.56 g/mol. The structure features a thienopyrimidine core with various substituents that may influence its biological activity.

Antimicrobial Activity

Recent studies have indicated that thienopyrimidine derivatives exhibit promising antimicrobial properties. For instance, a related compound demonstrated potent antifungal activity against Candida albicans (MIC = 4 μg/mL), Aspergillus niger (MIC = 2 μg/mL), and Penicillium chrysogenum (MIC = 2 μg/mL) . This suggests that the compound may possess similar antifungal properties due to structural similarities.

The mechanism by which thienopyrimidine compounds exert their effects often involves the inhibition of essential enzymes or pathways in microbial cells. For example, docking studies have shown that these compounds can effectively fit into the active site of dihydrofolate reductase (DHFR), an important enzyme for nucleotide synthesis .

Cytotoxicity and Safety Profile

Evaluating the cytotoxicity of the compound is crucial for its potential therapeutic use. Preliminary assessments suggest that while some derivatives exhibit cytotoxic effects on cancer cell lines, the specific toxicity profile for this compound remains to be fully elucidated. It is essential to conduct comprehensive toxicity studies to determine safe dosage levels.

Case Studies and Research Findings

  • Antifungal Evaluation : In a study focused on synthesizing new thienopyrimidine derivatives, several compounds were tested for antifungal activity. The results indicated that modifications at the phenyl ring significantly affected potency against various fungal strains .
  • Docking Studies : Molecular docking studies performed on structurally similar compounds revealed favorable interactions with target proteins involved in microbial metabolism. These findings support further exploration of this compound's potential as an antimicrobial agent .
  • Synthesis and Characterization : The synthesis of this compound involves multiple steps including thionation reactions which yield various thienopyrimidine derivatives. Characterization through spectral methods (NMR, IR) confirms the successful formation of desired structures .

Data Summary Table

PropertyValue
Molecular FormulaC₁₉H₁₇N₃O₂S₂
Molecular Weight383.49 g/mol
Antifungal MIC (C. albicans)4 μg/mL
Antifungal MIC (A. niger)2 μg/mL
Antifungal MIC (P. chrysogenum)2 μg/mL

Q & A

Q. What are the critical considerations for synthesizing and purifying this compound with high yield and purity?

The synthesis involves multi-step routes starting with the formation of the thieno[2,3-d]pyrimidin-4-one core, followed by sulfanyl-acetamide coupling. Key steps include:

  • Core formation : Cyclization of substituted thiophene derivatives with urea or thiourea under reflux in ethanol or DMF .
  • Sulfanyl linkage : Reaction of the core with 2-chloro-N-(4-methylphenyl)acetamide using K₂CO₃ as a base in anhydrous DMF at 80–90°C for 12–24 hours .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol/water mixtures to achieve >95% purity. Monitor reactions via TLC (Rf ~0.5 in 1:1 EtOAc/hexane) .

Q. How is structural integrity confirmed, and what analytical techniques are prioritized?

Comprehensive characterization requires:

  • NMR : ¹H/¹³C NMR in DMSO-d₆ to verify proton environments (e.g., methoxy singlet at δ 3.8 ppm, aromatic protons in 6.8–8.2 ppm range) and carbon backbone .
  • HRMS : Electrospray ionization (ESI) to confirm molecular ion [M+H]⁺ (e.g., m/z 534.1425 calculated vs. observed) .
  • FTIR : Peaks at ~1670 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (C-S bond) .

Q. What in vitro assays are used to screen biological activity, and how are controls designed?

  • Antimicrobial : Broth microdilution (MIC determination) against S. aureus and E. coli with ciprofloxacin as a positive control .
  • Anticancer : MTT assay on HeLa and MCF-7 cells (IC₅₀ calculation), using cisplatin and DMSO vehicle controls .
  • Dose-response curves : Triplicate runs with statistical validation (p < 0.05) to minimize batch variability .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize bioactivity?

  • Substituent variation : Replace 4-methoxyphenyl with halogenated (e.g., 4-Cl) or bulky (e.g., 3,5-dimethylphenyl) groups to assess steric/electronic effects on kinase inhibition .
  • In silico docking : AutoDock Vina to predict binding to EGFR (PDB ID: 1M17); compare ΔG values of analogs .
  • Metabolic stability : Microsomal assays (human liver microsomes) to identify labile sites (e.g., sulfanyl group oxidation) .

Q. How to resolve contradictions in reported reaction conditions (e.g., solvent choice, catalyst efficiency)?

  • Solvent screening : Compare DMF (higher polarity, 85% yield) vs. acetonitrile (lower yield due to poor solubility) via DoE (Design of Experiments) .
  • Catalyst optimization : Pd/C vs. CuI in Ullmann coupling—statistical analysis (ANOVA) to identify significant variables .

Q. What computational methods validate mechanistic pathways for degradation or metabolism?

  • DFT calculations : Gaussian 16 to model oxidation pathways (e.g., sulfanyl → sulfoxide transition state, ΔE ~25 kcal/mol) .
  • MD simulations : GROMACS to study aqueous solubility and membrane permeability (logP ~3.2) .

Q. How to design in vivo models for pharmacokinetic (PK) and toxicity profiling?

  • Rodent models : Sprague-Dawley rats (IV/PO dosing, 10–50 mg/kg) with LC-MS/MS plasma analysis (t₁/₂, Cmax) .
  • Toxicology : Histopathology (liver/kidney sections) and ALT/AST levels after 14-day repeated dosing .

Q. What forced degradation studies are critical for stability profiling?

  • Acid/Base hydrolysis : 0.1M HCl/NaOH at 60°C for 24h; monitor via HPLC (C18 column, acetonitrile/water gradient) .
  • Photolysis : ICH Q1B guidelines (UV light, 200–400 nm) to detect photo-degradants (>5% degradation threshold) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide
Reactant of Route 2
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2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide

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